



# Application Note: Mild Radiolabeling of Heat-Sensitive Biomolecules with Terbium-161

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-161 |           |
| Cat. No.:            | B1209772    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction **Terbium-161** ( $^{161}$ Tb) is an emerging radionuclide for targeted radionuclide therapy, showing significant promise due to its unique decay characteristics, which include  $\beta^-$  emission for therapy and  $\gamma$ -radiation suitable for SPECT imaging.[1][2][3] A key advantage of  $^{161}$ Tb is the co-emission of a substantial number of low-energy conversion and Auger electrons, which may enhance its therapeutic efficacy compared to other radionuclides like Lutetium-177.[1][4] The development of  $^{161}$ Tb-based radiopharmaceuticals often involves conjugation to heat-sensitive biomolecules such as antibodies, antibody fragments, or peptides.[5] Traditional radiolabeling methods often require high temperatures (>90°C), which can lead to the thermal degradation of these delicate molecules.[6] Therefore, establishing mild radiolabeling protocols that can be performed at or near room temperature is critical to preserving the integrity and function of the biomolecule.[5][7] This application note provides detailed protocols and data for the successful radiolabeling of heat-sensitive biomolecules with  $^{161}$ Tb under mild conditions.

# **Key Considerations for Mild Radiolabeling**

The success of mild radiolabeling hinges on the selection of an appropriate bifunctional chelator. The ideal chelator should exhibit rapid complexation kinetics at lower temperatures while forming a highly stable complex with the <sup>161</sup>Tb radiometal to prevent its release in vivo.

1. Choice of Bifunctional Chelator: Several chelators are commonly used for radiolabeling with lanthanides. Studies have shown that their performance under mild conditions varies significantly.

### Methodological & Application





- DTPA (Diethylenetriaminepentaacetic acid): Acyclic chelators like DTPA and its derivatives (e.g., CHX-A"-DTPA) can achieve very high radiolabeling efficiency (>98%) even at room temperature (25°C).[1][6] However, the resulting complexes often exhibit lower in vitro and in vivo stability, leading to the release of <sup>161</sup>Tb and undesirable accumulation in bone.[5][7]
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes. However, it typically requires higher temperatures for efficient labeling.[1] At mild temperatures (40°C), higher ligand concentrations are needed to achieve quantitative yields.[6]
- NETA ([4-[2-(bis-carboxymethyl-amino)-ethyl]-7-carboxymethyl-[1][8] triazonan-1-yl]-acetic acid): NETA, a hybrid of DTPA and DOTA structures, has shown promise by combining reasonably fast reaction kinetics with the formation of stable complexes.[6] It can achieve high radiolabeling yields (>97%) at a mild temperature of 40°C across various ligand concentrations.[6]
- Other Chelators: DOTA-GA has also been evaluated and shows good performance at 40°C, similar to DOTA.[1]

The selection of a chelator is therefore a trade-off between labeling efficiency at mild temperatures and the stability of the final radiolabeled conjugate. For heat-sensitive biomolecules, chelators like DOTA, DOTA-GA, and NETA are suitable when using a slightly elevated temperature of 40°C, which is compatible with most proteins.[5][7]





Click to download full resolution via product page

Caption: Chelator selection logic for mild <sup>161</sup>Tb labeling.



## **Quantitative Data Summary**

The following tables summarize the radiochemical yields and stability of various <sup>161</sup>Tb complexes under mild conditions, based on published data.

Table 1: Radiochemical Yield (%) of <sup>161</sup>Tb-Complexes at Mild Temperatures Data derived from a 60-minute incubation period.[6]

| Chelator | Ligand Conc. (μΜ) | Temp: 25°C | Temp: 40°C |
|----------|-------------------|------------|------------|
| DTPA     | 0.1               | >98%       | >98%       |
| 1.0      | >98%              | >98%       |            |
| 5.0      | >98%              | >98%       |            |
| 10.0     | >98%              | >98%       | _          |
| DOTA     | 0.1               | <50%       | ~80%       |
| 1.0      | <60%              | ~90%       |            |
| 5.0      | ~75%              | >95%       | -          |
| 10.0     | ~85%              | >95%       | _          |
| DOTA-GA  | 0.1               | <40%       | ~70%       |
| 1.0      | <50%              | ~85%       |            |
| 5.0      | ~60%              | >95%       | -          |
| 10.0     | ~70%              | >95%       | -          |
| NETA     | 0.1               | ~75%       | >97%       |
| 1.0      | ~90%              | >98%       |            |
| 5.0      | >95%              | >98%       | _          |
| 10.0     | >95%              | >98%       |            |

Table 2: In Vitro Stability of <sup>161</sup>Tb-Labeled Biomolecule Conjugates Data represents the percentage of intact radiolabeled conjugate after 24 hours of incubation at 37°C.[6]



| Conjugate                          | Stability in PBS (pH 7.4) | Stability in Human Serum |
|------------------------------------|---------------------------|--------------------------|
| [ <sup>161</sup> Tb]Tb-DTPA-HSA    | >95%                      | 88.1 ± 1.3%              |
| [ <sup>161</sup> Tb]Tb-DOTA-HSA    | >95%                      | >95%                     |
| [ <sup>161</sup> Tb]Tb-DOTA-GA-HSA | 92.1 ± 6.8%               | >95%                     |
| [ <sup>161</sup> Tb]Tb-NETA-HSA    | >95%                      | >95%                     |

# **Experimental Protocols**

The following are generalized protocols for the mild radiolabeling of a chelator-conjugated, heat-sensitive biomolecule with <sup>161</sup>Tb and subsequent quality control analysis.

Protocol 1: Mild Radiolabeling with 161Tb

This protocol describes the labeling of a biomolecule previously conjugated with a chelator (e.g., DOTA or NETA).

#### Materials:

- ¹6¹TbCl₃ in 0.05 M HCl (No-carrier-added)
- Chelator-conjugated biomolecule (e.g., antibody, peptide)
- Sodium acetate buffer (0.1 M, pH 4.7-5.5), Chelex-treated
- Reaction vial (e.g., low-binding microcentrifuge tube)
- Thermomixer or heating block set to 40°C
- Radiochemical purity analysis equipment (see Protocol 2)

#### Procedure:

• Preparation: In a reaction vial, add the chelator-conjugated biomolecule to the sodium acetate buffer to achieve a final concentration typically in the range of 5-10 μM.

### Methodological & Application





- Addition of Radionuclide: Add the required activity of <sup>161</sup>TbCl<sub>3</sub> (e.g., 0.2-1 MBq for analytical scale) to the vial. Ensure the final volume and pH are within the optimal range for the chosen chelator.
- Incubation: Gently mix the solution and place the vial in a thermomixer set to 40°C. Incubate for 60 minutes. For DTPA-based chelators, this step can be performed at 25°C.
- Quenching (Optional): The reaction can be stopped by adding a small volume of 50 mM
  DTPA solution to chelate any remaining free <sup>161</sup>Tb. This step is typically omitted if the product is to be purified.
- Quality Control: Before further use, determine the radiochemical purity of the product using the methods described in Protocol 2.





Click to download full resolution via product page

Caption: Workflow for mild <sup>161</sup>Tb radiolabeling of biomolecules.

Protocol 2: Quality Control of <sup>161</sup>Tb-labeled Biomolecules

### Methodological & Application





Quality control is essential to ensure the radiopharmaceutical meets purity standards before in vitro or in vivo use.[9][10][11]

A. Instant Thin-Layer Chromatography (iTLC) iTLC is a rapid method to determine the percentage of free <sup>161</sup>Tb versus labeled biomolecule.

#### Materials:

- iTLC-SG strips
- Mobile phase: 0.1 M Citric Acid
- Developing chamber
- Radio-TLC scanner or well counter

#### Procedure:

- Spot a small volume (~1 μL) of the reaction mixture onto the origin of an iTLC strip.
- Place the strip in a developing chamber containing the citric acid mobile phase.
- Allow the solvent to migrate up the strip. In this system, the large radiolabeled biomolecule remains at the origin (Rf = 0.0-0.2), while free <sup>161</sup>Tb<sup>3+</sup> moves with the solvent front (Rf = 0.8-1.0).[8]
- Remove the strip, let it dry, and measure the radioactivity distribution using a radio-TLC scanner to calculate the radiochemical purity.
- B. Radio Size-Exclusion High-Performance Liquid Chromatography (radio-SEC-HPLC) Radio-SEC-HPLC provides a more detailed analysis, separating the labeled biomolecule from aggregates and free radiometal based on size.

#### Materials:

- HPLC system with a size-exclusion column
- In-line radioactivity detector







Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)

#### Procedure:

- Equilibrate the SEC column with the mobile phase at a constant flow rate.
- Inject a small volume of the reaction mixture into the HPLC system.
- Monitor the eluate with both a UV detector (for the protein) and a radioactivity detector.
- The radiolabeled biomolecule will elute as a major radioactive peak at a retention time corresponding to its molecular weight. Free <sup>161</sup>Tb or small molecule impurities will elute later.
- Calculate the radiochemical purity by integrating the area under the respective radioactive peaks.





Click to download full resolution via product page

Caption: Quality control workflow for <sup>161</sup>Tb-labeled biomolecules.



Conclusion The successful radiolabeling of heat-sensitive biomolecules with **Terbium-161** under mild conditions is highly feasible and relies on the appropriate selection of a bifunctional chelator. While DTPA allows for labeling at room temperature, its use is compromised by poor in vivo stability.[1] In contrast, chelators such as DOTA, DOTA-GA, and NETA provide highly stable radioconjugates when labeled at a mild temperature of 40°C, achieving radiochemical yields greater than 95%.[5] These protocols and data support the development of stable and effective <sup>161</sup>Tb-based radiopharmaceuticals for therapeutic applications, ensuring the biological integrity of the targeting molecule is preserved.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edhmed.com [edhmed.com]
- 3. 161Tb [prismap.eu]
- 4. First-in-Humans Application of 161Tb: A Feasibility Study Using 161Tb-DOTATOC PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. nucleusrad.com [nucleusrad.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Mild Radiolabeling of Heat-Sensitive Biomolecules with Terbium-161]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1209772#mild-radiolabeling-conditions-for-heat-sensitive-biomolecules-with-terbium-161]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com